4-Cyclohexyl-1-cyclopentylpentan-1-one
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Overview
Description
4-Cyclohexyl-1-cyclopentylpentan-1-one is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a cyclohexyl group and a cyclopentyl group attached to a pentanone backbone. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyl-1-cyclopentylpentan-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexyl and cyclopentyl groups with a pentanone precursor. The reaction typically requires the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cycloalkane groups, followed by the addition of the pentanone compound under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts such as palladium or nickel may also be employed to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyl-1-cyclopentylpentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions where the cycloalkane groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of cyclohexyl and cyclopentyl carboxylic acids.
Reduction: Formation of cyclohexyl and cyclopentyl alcohols.
Substitution: Formation of substituted cycloalkanes with various functional groups.
Scientific Research Applications
4-Cyclohexyl-1-cyclopentylpentan-1-one has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of cycloalkanes.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1-cyclopentylpentan-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites on enzymes, altering their activity and influencing metabolic pathways. Additionally, the cycloalkane structure may allow the compound to interact with lipid membranes, affecting cell signaling and transport processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with a six-membered ring.
Cyclopentane: A five-membered ring cycloalkane.
Cyclohexylmethanol: A cyclohexyl group attached to a methanol molecule.
Uniqueness
4-Cyclohexyl-1-cyclopentylpentan-1-one is unique due to its combination of cyclohexyl and cyclopentyl groups attached to a pentanone backbone. This structure imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H28O |
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Molecular Weight |
236.39 g/mol |
IUPAC Name |
4-cyclohexyl-1-cyclopentylpentan-1-one |
InChI |
InChI=1S/C16H28O/c1-13(14-7-3-2-4-8-14)11-12-16(17)15-9-5-6-10-15/h13-15H,2-12H2,1H3 |
InChI Key |
TVDAYRLOKDTKST-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)C1CCCC1)C2CCCCC2 |
Origin of Product |
United States |
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